molecular formula C12H13BO6 B11856103 (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid

Katalognummer: B11856103
Molekulargewicht: 264.04 g/mol
InChI-Schlüssel: KJNYOJBEUPGUIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is an organoboron compound that features a benzofuran ring substituted with ethoxycarbonyl and methoxy groups, as well as a boronic acid functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .

Wissenschaftliche Forschungsanwendungen

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules . The compound’s interactions with molecular targets can modulate biological pathways and processes, leading to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3-(Ethoxycarbonyl)-5-methoxybenzofuran-2-yl)boronic acid is unique due to its benzofuran core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications and as a potential lead compound in drug discovery.

Eigenschaften

Molekularformel

C12H13BO6

Molekulargewicht

264.04 g/mol

IUPAC-Name

(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)boronic acid

InChI

InChI=1S/C12H13BO6/c1-3-18-12(14)10-8-6-7(17-2)4-5-9(8)19-11(10)13(15)16/h4-6,15-16H,3H2,1-2H3

InChI-Schlüssel

KJNYOJBEUPGUIH-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C2=C(O1)C=CC(=C2)OC)C(=O)OCC)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.